Cas no 36065-15-3 (Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1S,4S)-)
![Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1S,4S)- structure](https://it.kuujia.com/scimg/cas/36065-15-3x500.png)
36065-15-3 structure
Nome del prodotto:Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1S,4S)-
Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1S,4S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1S,4S)-
- (+)-camphoric oxime
- (1S)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-one oxime
- (1S,2E)-N-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine
- SCHEMBL3081945
- AKOS016874620
- (NE)-N-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine
- 36065-15-3
- (1S,4R,E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime
- DTXSID40874126
- 2792-42-9
- FT-0634491
- Camphor oxime
- D-Camphor oxime
- NS00085673
- 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one oxime
- Maybridge1_002074
- OVFDEGGJFJECAT-UHFFFAOYSA-N
- HMS2267K06
- F0848-0342
- (+/-)-1,7,7-trimethyl-bicyclo[2,2,1]heptane-2-one-oxime
- 1,7,7-TRIMETHYL-BICYCLO(2.2.1)HEPTAN-2-ONE OXIME
- NS00085882
- (+/-)-1,7,7-trimethyl-bicyclo(2.2.1)heptane-2-one-oxime
- FT-0607019
- (1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime
-
- Inchi: InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/b11-8+/t7?,10-/m1/s1
- Chiave InChI: OVFDEGGJFJECAT-SRLSOSSYSA-N
- Sorrisi: O/N=C1\CC2CC[C@]\1(C2(C)C)C
Proprietà calcolate
- Massa esatta: 167.13111
- Massa monoisotopica: 167.131014166g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 244
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- Superficie polare topologica: 32.6Ų
- XLogP3: 2.4
Proprietà sperimentali
- Densità: 1.0100
- Punto di fusione: 118°C
- Punto di ebollizione: 295.85°C (rough estimate)
- Indice di rifrazione: 1.4368 (estimate)
- PSA: 32.59
Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1S,4S)- Letteratura correlata
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
36065-15-3 (Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1S,4S)-) Prodotti correlati
- 13559-66-5(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime)
- 2792-42-9((1R)-Camphor Oxime)
- 4701-98-8(4-(tert-Butyl)cyclohexanone oxime)
- 4500-12-3(2-Adamantanoneoxime)
- 1122-26-5((1Z)-2-Methylcyclohexanone oxime)
- 165385-93-3(2-Heptylcyclopentanone oxime)
- 1804199-63-0(3-(1-Bromo-2-oxopropyl)-4-(trifluoromethylthio)toluene)
- 1219589-99-7(rac 3-Hydroxyisobutyric Acid Sodum Salt)
- 959579-83-0((2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid)
- 2171194-37-7((3S)-3-(2S)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
